

An In-depth Technical Guide to 2-Iodo-4-methylaniline

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Compound of Interest

Compound Name: 2-Iodo-4-methylaniline

CAS No.: 29289-13-2

Cat. No.: B1303665

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Introduction

2-Iodo-4-methylaniline, with CAS number 29289-13-2, is an aromatic organic compound that serves as a crucial intermediate and building block in various fields of chemical synthesis.[1] Its unique structure, featuring an iodine atom, a methyl group, and an amine functional group, makes it a versatile synthon, particularly in the pharmaceutical and agrochemical industries.[2] [3] The presence of the iodine atom facilitates a variety of coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are fundamental for constructing the complex molecular architectures often found in active pharmaceutical ingredients (APIs).[2] This guide provides a comprehensive overview of its commercial availability, synthesis protocols, and key applications for researchers and professionals in drug development.

Commercial Availability

2-Iodo-4-methylaniline is commercially available from several chemical suppliers in various quantities and purities. The pricing can vary based on the supplier, purity, and order size. Below is a summary of offerings from a selection of vendors.

Supplier	Purity	Available Quantities	Price (USD/EUR/CNY)
Apollo Scientific	≥ 95%	1g, 5g, 25g	£15.00 (1g), £20.00 (5g), £30.00 (25g)[4]
Sigma-Aldrich	97%	Discontinued	Not Applicable
Chem-Impex	≥ 96% (GC)	Inquire	Inquire[3]
BLD Pharm	Inquire	Inquire	Inquire[5]
ChemicalBook	95%, 99%+	KG scale	\$1.00/KG, \$10.00-15.00/KG[6][7]
Chemsrc	Inquire	5g, 10g, 25g, 100g	¥176.0/5g, ¥336.0/10g, ¥796.0/25g, ¥3036.0/100g[8]

Physicochemical Properties

Property	Value
CAS Number	29289-13-2
Molecular Formula	C ₇ H ₈ IN
Molecular Weight	233.05 g/mol
Appearance	Solid, Brown solid, Dark Red Liquid[3][9]
Melting Point	34-39 °C, 39-41 °C[10]
Boiling Point	266-270 °C[3]
SMILES	NC1=C(I)C=C(C)C=C1
InChI Key	AJTUKWIQLKKRHE-UHFFFAOYSA-N

Experimental Protocols: Synthesis of 2-Iodo-4-methylaniline

Several methods for the synthesis of **2-Iodo-4-methylaniline** have been reported. Below are two detailed protocols.

Protocol 1: Iodination of p-Toluidine

This method involves the direct iodination of p-toluidine (4-methylaniline).

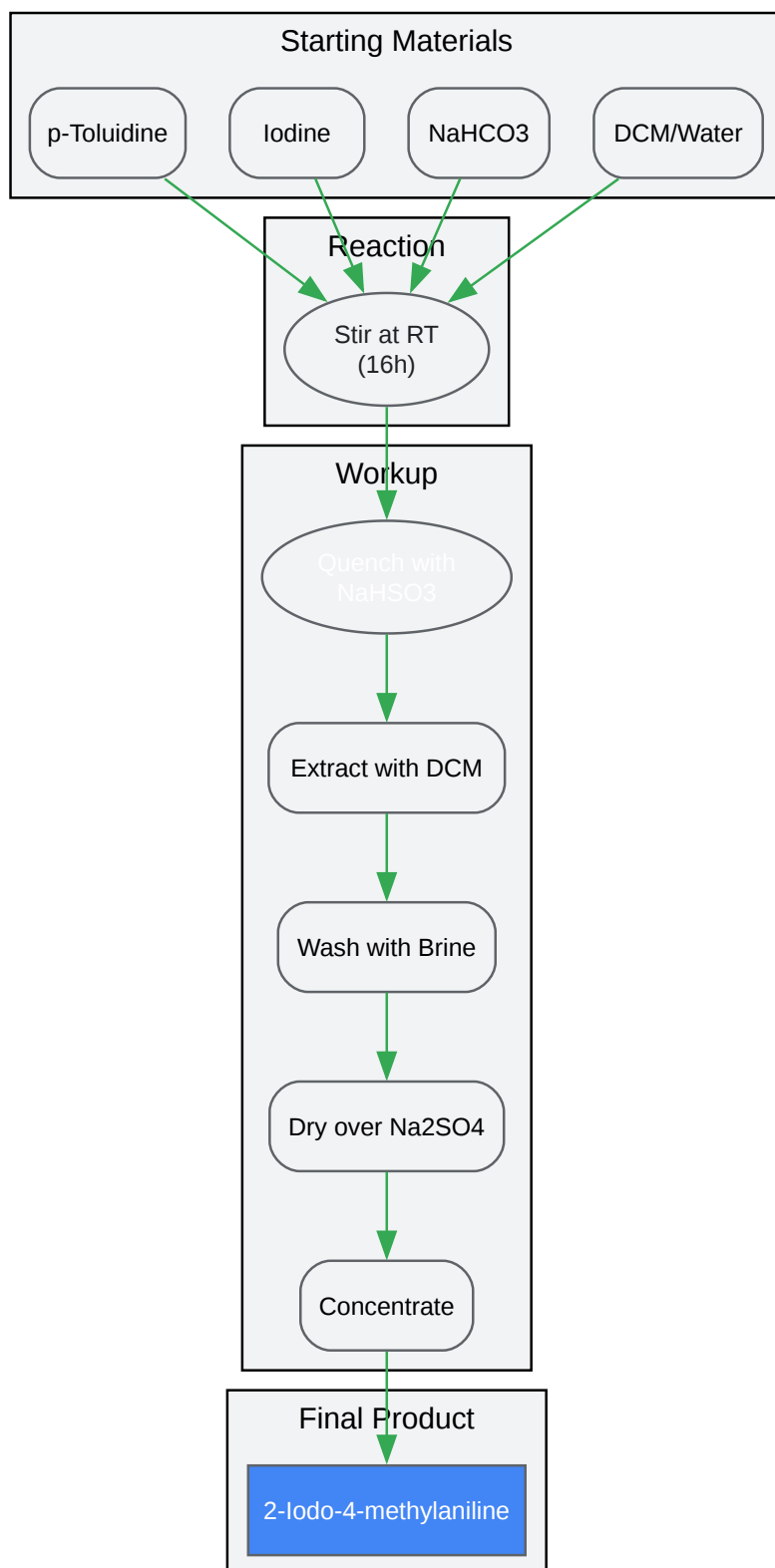
Materials:

- p-Toluidine (4-methylaniline)[11]
- Dichloromethane (DCM)[6]
- Sodium bicarbonate (NaHCO_3)[11]
- Iodine (I_2)[11]
- Saturated Sodium bisulfite (NaHSO_3) solution[6][11]
- Brine[11]
- Anhydrous Sodium sulfate (Na_2SO_4)[11]
- Water[11]

Procedure:

- In a reaction vessel, dissolve p-toluidine (53.5 g, 500 mmol) in dichloromethane (200 mL).[6]
- Add a solution of sodium bicarbonate (50.4 g) in water (500 mL) to the vessel at room temperature.[6]
- Add iodine (127 g) in small portions to the stirred mixture.[6][11]
- Allow the reaction mixture to stir at room temperature overnight (approximately 16 hours).[6][11]
- After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO_3).[6][11]

- Extract the product with dichloromethane.[\[6\]](#)[\[11\]](#)
- Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na_2SO_4).[\[6\]](#)[\[11\]](#)
- Concentrate the solution under reduced pressure to yield the crude product, **2-Iodo-4-methylaniline**.[\[6\]](#)[\[11\]](#) The reported yield is approximately 95%.[\[6\]](#)



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Caption: Synthesis workflow for **2-Iodo-4-methylaniline** via direct iodination.

Protocol 2: Aromatic Finkelstein Reaction

This procedure synthesizes 4-Iodo-2-methylaniline from 2-methyl-4-bromoaniline via a copper-catalyzed Finkelstein reaction. A similar principle can be applied for related isomers.

Materials:

- 2-methyl-4-bromoaniline[12]
- Sodium iodide (NaI)[12]
- Copper(I) iodide (CuI)[12]
- N,N'-dimethylethylenediamine (ligand)[12]
- Anhydrous 1,4-dioxane[12]
- 25% Ammonia solution[12]
- Dichloromethane (CH₂Cl₂)[12]
- Brine[12]
- Anhydrous magnesium sulfate (MgSO₄)[12]

Procedure:

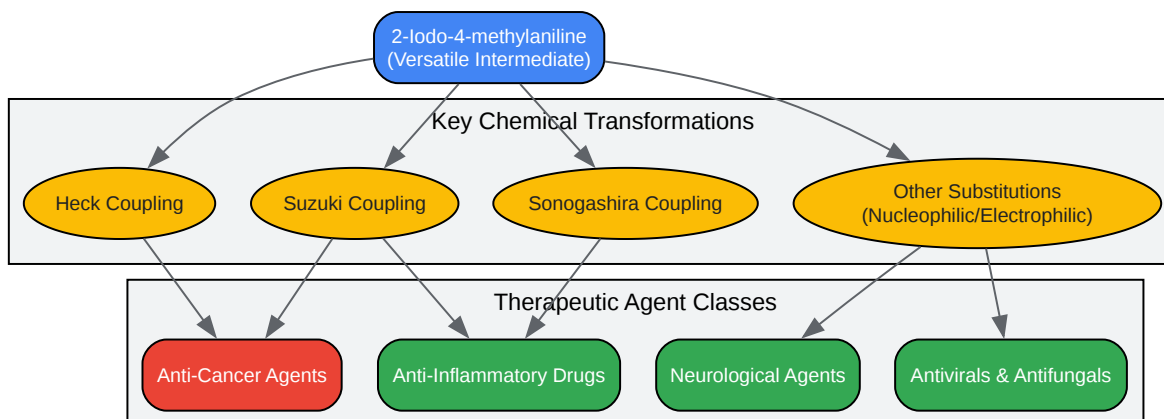
- Since CuI is sensitive to moisture and oxygen, conduct the reaction under an argon atmosphere using the standard Schlenk technique.[12]
- To a two-necked flask equipped with a reflux condenser, add 2-methyl-4-bromoaniline, NaI (2 equivalents), and CuI (5 mol%).[12]
- Subsequently, add the N,N'-dimethylethylenediamine ligand (10 mol%) and anhydrous 1,4-dioxane.[12]
- Heat the resulting suspension to 110°C and let it react for 18 hours.[12]
- After completion, cool the reaction mixture to room temperature.[12]

- Pour the mixture into a 25% aqueous ammonia solution.[12]
- Dilute the resulting blue solution with water to double the volume and extract three times with dichloromethane.[12]
- Wash the combined organic phases with brine and dry with anhydrous MgSO₄. [12]
- Remove the solvent by concentration under reduced pressure to obtain the pure product.[12]

Applications in Research and Drug Development

2-Iodo-4-methylaniline is a valuable intermediate in the synthesis of a wide range of therapeutic compounds.[2] Its structural features are leveraged in the development of novel drugs across several categories.

- **Pharmaceutical Synthesis:** It is a critical starting material or intermediate for various APIs.[2] Its ability to undergo electrophilic and nucleophilic substitutions is key to forming new carbon-carbon or carbon-heteroatom bonds.[1]
- **Anti-Cancer Agents:** The compound's structure is utilized in creating new molecules with cytotoxic properties for cancer research.[2][3]
- **Anti-Inflammatory and Neurological Agents:** It can be incorporated into molecules designed to target inflammatory pathways and is used in synthesizing drugs for conditions affecting the central nervous system.[2]
- **Other Therapeutic Areas:** Its broad applicability extends to the development of antiviral, antifungal, and cardiovascular drugs.[2]
- **Material Science:** The compound can form fluorescent complexes with metal ions, making it useful for developing sensors and imaging agents.[1]



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Caption: Role of **2-Iodo-4-methylaniline** as a building block in drug development.

Safety and Handling

2-Iodo-4-methylaniline is classified as a hazardous substance and requires careful handling.

- Hazard Classifications: Acute Toxicity 3 (Oral), Skin Irritation 2, Serious Eye Damage 1, Specific target organ toxicity (single exposure) 3.
- Signal Word: Danger
- Hazard Statements:
 - H301: Toxic if swallowed.
 - H315: Causes skin irritation.
 - H318: Causes serious eye damage.
 - H335: May cause respiratory irritation.
- Precautionary Statements:

- P261: Avoid breathing dust.
- P280: Wear protective gloves/eye protection.
- P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[13]
Recommended storage temperature is 0-8°C.[3]

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